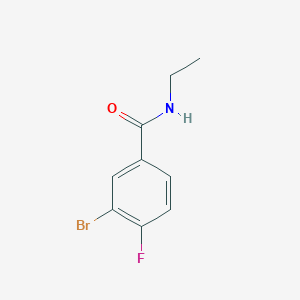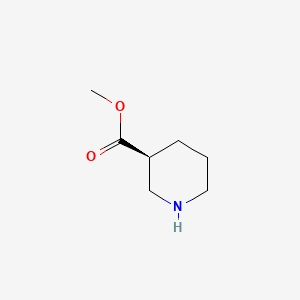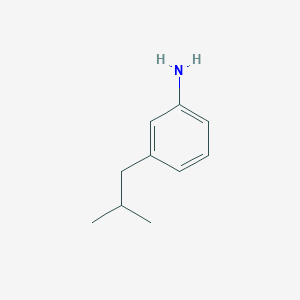
4-氯-2-乙炔基-1-甲氧基苯
描述
4-Chloro-2-ethynyl-1-methoxybenzene is a chemical compound with the molecular weight of 166.61 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-ethynyl-1-methoxybenzene is1S/C9H7ClO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom. Physical And Chemical Properties Analysis
4-Chloro-2-ethynyl-1-methoxybenzene is a powder at room temperature . The compound has a molecular weight of 166.61 .科学研究应用
农药中的电化学还原
- 研究 1: McGuire 和 Peters(2016)探索了甲氧氯(一种农药)在碳和银阴极上的电化学还原。他们识别出脱氯产物,有助于了解此类化合物的环境降解 (McGuire 和 Peters,2016).
谷物中的挥发性化合物
- 研究 2: Seitz 和 Ram(2000)在有异味的谷物中鉴定了 20 多种挥发性甲氧基苯化合物,包括 4-氯-1-甲氧基苯。本研究强调了这些化合物在食品质量和安全中的作用 (Seitz 和 Ram,2000).
环境污染物还原
- 研究 3: Peverly 等人(2014)研究了甲基三氯生的还原,甲基三氯生是一种环境污染物,并鉴定了数种还原产物,包括 4-氯-1-(4-氯苯氧基)-2-甲氧基苯。这项研究提供了对环境污染物减缓策略的见解 (Peverly 等人,2014).
环境污染物中的催化还原
- 研究 4: McGuire 等人(2016)研究了使用镍(I) salen 对甲氧氯(一种常见环境污染物)进行催化还原。他们的发现有助于了解如何解决此类污染物造成的环境污染 (McGuire 等人,2016).
聚合物的电合成和表征
- 研究 5: Moustafid 等人(1991)探索了使用甲氧基苯衍生物进行聚合物的电合成,为材料科学和聚合物化学做出了贡献 (Moustafid 等人,1991).
炔基官能化芳香化合物的合成
- 研究 6: Khan 等人(2003)合成了炔基官能化的芳香和杂芳配体,包括甲氧基苯衍生物,用于双核铂配合物。这项研究与有机金属化学领域相关 (Khan 等人,2003).
作用机制
Target of Action
Like many aromatic compounds, it may interact with various enzymes, receptors, or cellular structures, influencing their function .
Mode of Action
It’s known that benzene derivatives can undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving aromatic compounds or those susceptible to electrophilic aromatic substitution .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The compound’s interactions with its targets could potentially alter cellular functions, leading to various biological effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-2-ethynyl-1-methoxybenzene . For instance, the compound is stored at room temperature, suggesting that it is stable under these conditions .
属性
IUPAC Name |
4-chloro-2-ethynyl-1-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAHTCMWFKAHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631688 | |
| Record name | 4-Chloro-2-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95186-47-3 | |
| Record name | 4-Chloro-2-ethynyl-1-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

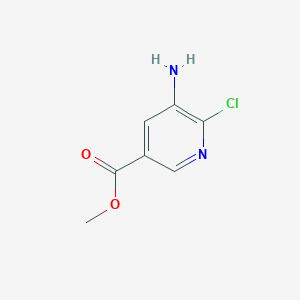
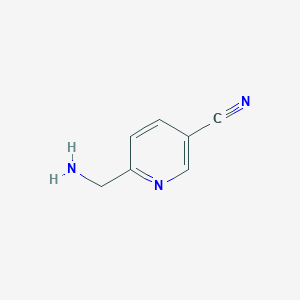
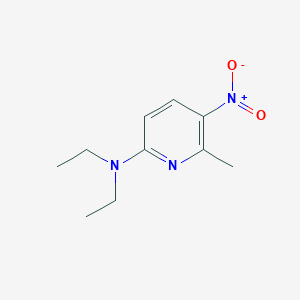

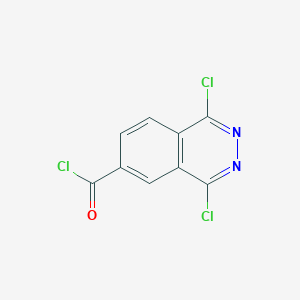
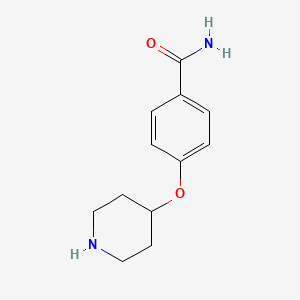
![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)



